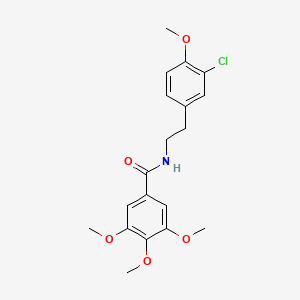
ethyl N-(3-chlorophenyl)-N-hydroxycarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of an ethyl group, a 3-chlorophenyl group, and a hydroxycarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate typically involves the reaction of 3-chloroaniline with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with ethanol to form the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of ethyl N-(3-chlorophenyl)-N-carbamate.
Reduction: Formation of ethyl N-(3-aminophenyl)-N-hydroxycarbamate.
Substitution: Formation of ethyl N-(3-substituted phenyl)-N-hydroxycarbamate derivatives.
Scientific Research Applications
Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and pesticides due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate involves the inhibition of specific enzymes or receptors in target organisms. For example, in pests, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis and death of the pest. The molecular targets and pathways involved depend on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(4-chlorophenyl)-N-hydroxycarbamate
- Ethyl N-(3-bromophenyl)-N-hydroxycarbamate
- Ethyl N-(3-methylphenyl)-N-hydroxycarbamate
Uniqueness
Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and selectivity compared to its analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
28266-71-9 |
|---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl N-(3-chlorophenyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(12)11(13)8-5-3-4-7(10)6-8/h3-6,13H,2H2,1H3 |
InChI Key |
BZQLWRGYQZCYNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






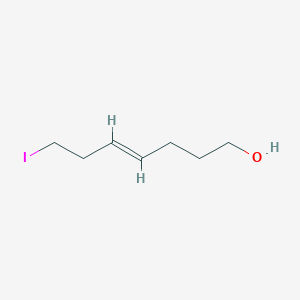

![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)
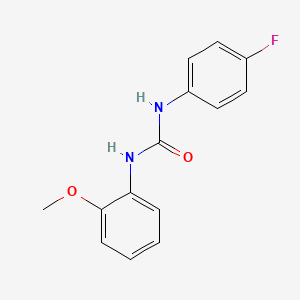
![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)
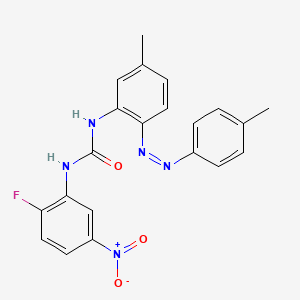
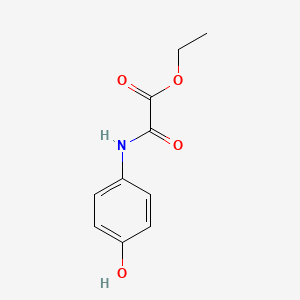

![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)
